molecular formula C14H15ClN2O3S B11564642 5-chloro-2-ethoxy-4-methyl-N-pyridin-2-ylbenzenesulfonamide

5-chloro-2-ethoxy-4-methyl-N-pyridin-2-ylbenzenesulfonamide

Cat. No.: B11564642
M. Wt: 326.8 g/mol
InChI Key: RDLKSLBTOPDXBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-ethoxy-4-methyl-N-pyridin-2-ylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the pyridine ring and the sulfonamide group in its structure suggests potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-ethoxy-4-methyl-N-pyridin-2-ylbenzenesulfonamide typically involves multiple steps. One common method starts with the chlorination of 2-ethoxy-4-methylbenzenesulfonamide, followed by the introduction of the pyridin-2-yl group through a nucleophilic substitution reaction. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-ethoxy-4-methyl-N-pyridin-2-ylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro or ethoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

5-chloro-2-ethoxy-4-methyl-N-pyridin-2-ylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide group.

    Medicine: Explored for its therapeutic potential in treating bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-ethoxy-4-methyl-N-pyridin-2-ylbenzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with a similar mechanism of action.

    Sulfadiazine: A sulfonamide used in the treatment of bacterial infections.

    Sulfisoxazole: Known for its antibacterial properties.

Uniqueness

5-chloro-2-ethoxy-4-methyl-N-pyridin-2-ylbenzenesulfonamide is unique due to the presence of the pyridine ring, which may enhance its binding affinity to bacterial enzymes and potentially improve its antimicrobial efficacy compared to other sulfonamides.

Properties

Molecular Formula

C14H15ClN2O3S

Molecular Weight

326.8 g/mol

IUPAC Name

5-chloro-2-ethoxy-4-methyl-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C14H15ClN2O3S/c1-3-20-12-8-10(2)11(15)9-13(12)21(18,19)17-14-6-4-5-7-16-14/h4-9H,3H2,1-2H3,(H,16,17)

InChI Key

RDLKSLBTOPDXBL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC2=CC=CC=N2

Origin of Product

United States

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